molecular formula C16H10N2O4 B11694037 (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 66949-11-9

(4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11694037
CAS No.: 66949-11-9
M. Wt: 294.26 g/mol
InChI Key: DLKLBYNRYHZMMX-UVTDQMKNSA-N
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Description

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene or oxazol-5(4H)-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its nitro group can be reduced in vivo, making it useful for studying reduction processes in biological systems.

Medicine

While specific medical applications are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial and anticancer agents. Further research could reveal similar uses for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets through its nitro and benzylidene groups. These functional groups can participate in redox reactions, binding to enzymes or receptors, and altering biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a nitrobenzylidene group and an oxazol-5(4H)-one ring This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds

Properties

CAS No.

66949-11-9

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10-

InChI Key

DLKLBYNRYHZMMX-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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